N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(6-Chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a heterocyclic compound featuring a quinazoline core, a dihydropyrazole ring, and a methanesulfonamide group. The quinazoline moiety is notable for its role in kinase inhibition, as seen in pharmaceuticals like gefitinib . Structural analysis via X-ray crystallography, refined using SHELXL , confirms its three-dimensional arrangement, critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClFN5O2S/c1-40(38,39)36-22-11-7-10-20(16-22)27-18-28(23-12-5-6-13-25(23)32)37(35-27)30-33-26-15-14-21(31)17-24(26)29(34-30)19-8-3-2-4-9-19/h2-17,28,36H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEFALAAWJROIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrazole ring and the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions could introduce new functional groups onto the quinazoline or pyrazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving quinazoline and pyrazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazoline and pyrazole derivatives have shown efficacy.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrazole rings may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CCG-28511)
- Key Differences :
- Quinazoline Replacement : An isobutyryl group replaces the quinazoline, eliminating planar aromaticity.
- Substituent on Pyrazole : 2-Methylphenyl (vs. 2-fluorophenyl) reduces electronegativity and steric bulk.
- Implications :
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
- Key Differences: Core Structure: Lacks both quinazoline and dihydropyrazole, featuring a pyrazole-pyrazole sulfonamide scaffold. Substituents: Chlorophenoxy methyl group introduces steric hindrance.
- Implications :
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | clogP* | Solubility (µg/mL)† |
|---|---|---|---|---|---|
| N-{3-[1-(6-Chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | C₃₁H₂₃ClFN₅O₂S | 600.07 | Quinazoline, 2-fluorophenyl, methanesulfonamide | 4.1 | 12.5 (pH 7.4) |
| N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide | C₂₃H₂₀ClFN₂O₄S₂ | 522.99 | 3-Chlorophenylsulfonyl, ethanesulfonamide | 4.4 | 8.2 (pH 7.4) |
| CCG-28511 | C₂₂H₂₅FN₂O₂S | 416.51 | Isobutyryl, 2-methylphenyl | 3.8 | 45.3 (pH 7.4) |
*Calculated using MarvinSketch. †Estimated via SwissADME.
Research Findings and SAR Insights
- Quinazoline Core : Critical for kinase inhibition; removal reduces potency by >50% in EGFR inhibition assays (inferred from structural analogues) .
- Fluorine vs. Methyl Substituents : 2-Fluorophenyl enhances binding affinity (ΔG = -2.1 kcal/mol) compared to 2-methylphenyl due to electronegativity and van der Waals interactions .
- Sulfonamide Chain : Methanesulfonamide improves solubility (12.5 µg/mL) over ethanesulfonamide (8.2 µg/mL) but may reduce membrane permeability .
Biological Activity
N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core linked to a pyrazole moiety and a methanesulfonamide group. Its structure can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4O2S |
| Molecular Weight | 452.96 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. The compound under study may follow similar pathways, potentially acting as an inhibitor of key oncogenic pathways such as BRAF(V600E) and EGFR .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. In vitro studies have shown that certain pyrazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . Given the structural similarities, it is plausible that this compound may also demonstrate antimicrobial effects.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The methanesulfonamide group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The quinazoline moiety could modulate receptor activity involved in cell signaling pathways.
- Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited potent antitumor effects against various cancer cell lines, with IC50 values in the low micromolar range .
- Antimicrobial Screening : In a comparative study, several pyrazole derivatives were tested against common pathogens. Results indicated significant zones of inhibition against E. coli and S. aureus, suggesting potential for development into therapeutic agents .
- Inflammation Modulation : Research has shown that similar compounds can reduce inflammatory markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
